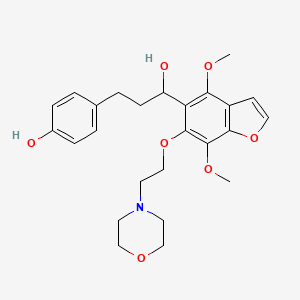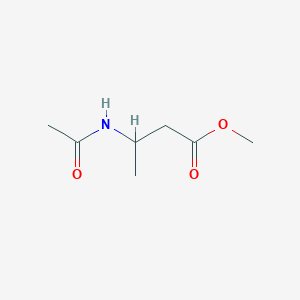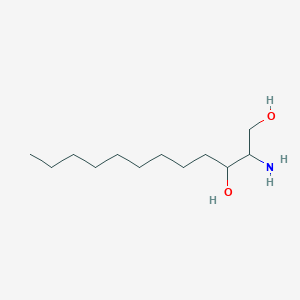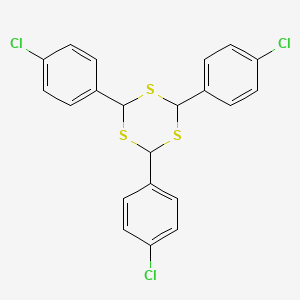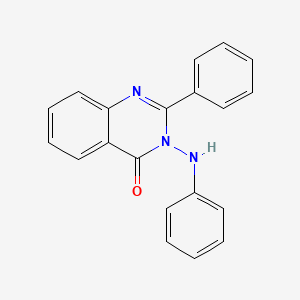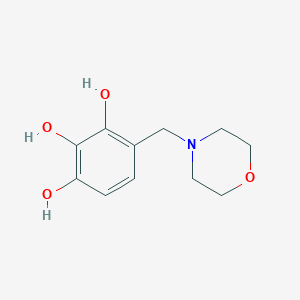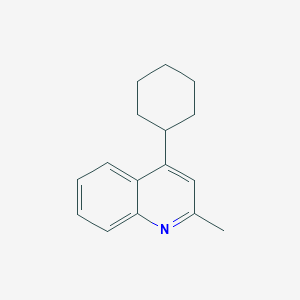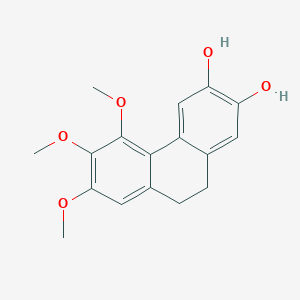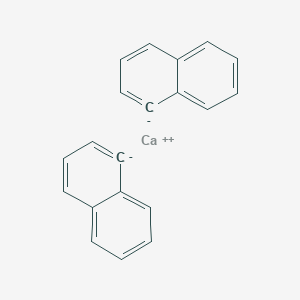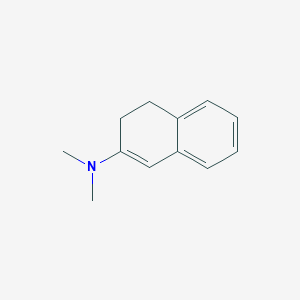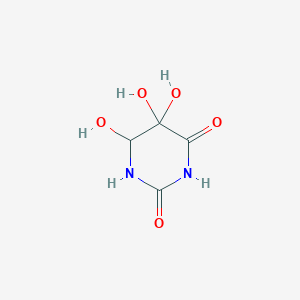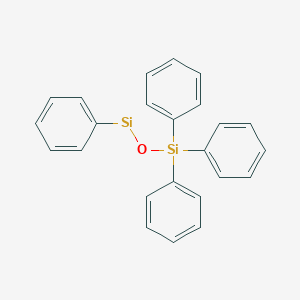
Tetraphenyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenyldisiloxane is an organosilicon compound with the chemical formula ( \text{(C}_6\text{H}_5\text{)}_2\text{SiOSi(C}_6\text{H}_5\text{)}_2 ). It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenyldisiloxane can be synthesized through the hydrolysis of methyldiphenylethoxysilane in the presence of a base such as lithium hydroxide. The reaction involves heating the mixture to around 100°C for several hours, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled hydrolysis of organosilicon precursors under specific conditions to ensure high yield and purity. The process may include additional steps such as purification and distillation to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: this compound can participate in substitution reactions where phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetraphenyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which tetraphenyldisiloxane exerts its effects involves interactions with various molecular targets. Its silicon-oxygen bonds provide unique reactivity, allowing it to participate in a range of chemical processes. The pathways involved include the formation of hydrogen bonds and coordination with metal ions, which can influence its behavior in different environments .
Comparaison Avec Des Composés Similaires
Hexaphenyldisiloxane: Similar in structure but with six phenyl groups.
Tetraphenyldisiloxane-1,3-diol: Contains hydroxyl groups, making it more reactive in certain conditions.
Diphenyldisiloxane: Contains fewer phenyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and silicon-oxygen bonds, which confer distinct stability and reactivity. Its ability to undergo various chemical transformations while maintaining stability makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C24H20OSi2 |
|---|---|
Poids moléculaire |
380.6 g/mol |
InChI |
InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26-25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
RDHGXIIFWQANAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

